molecular formula C9H9NO3 B1665551 Adrenochrome CAS No. 54-06-8

Adrenochrome

Cat. No.: B1665551
CAS No.: 54-06-8
M. Wt: 179.17 g/mol
InChI Key: RPHLQSHHTJORHI-UHFFFAOYSA-N

Scientific Research Applications

Adrenochrome has been the subject of various scientific studies, particularly in the mid-20th century. Some of its applications include:

Safety and Hazards

Adrenochrome users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is harmful if swallowed, in contact with skin, or if inhaled .

Chemical Reactions Analysis

Adrenochrome undergoes several types of chemical reactions:

Common reagents used in these reactions include silver oxide, persulfates, and other oxidizing agents . The major products formed from these reactions are this compound itself, adrenolutin, and melanin compounds .

Properties

IUPAC Name

3-hydroxy-1-methyl-2,3-dihydroindole-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHLQSHHTJORHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=O)C(=O)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871530
Record name 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione
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URL https://comptox.epa.gov/dashboard/DTXSID00871530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-06-8, 7506-92-5
Record name Adrenochrome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adrenochrome
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Adrenochrome
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-1-methylindoline-5,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.176
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Record name ADRENOCHROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70G54NQL71
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does adrenochrome interact with biological systems and what are the downstream effects?

A1: this compound interacts with various cellular components, including mitochondria and the sarcoplasmic reticulum, influencing calcium handling and energy production within cells. [, ] Studies have shown that this compound can inhibit calcium binding, calcium uptake, and calcium-stimulated magnesium-dependent adenosine triphosphatase (ATPase) activities in rat heart microsomes. [] This interference with calcium regulation is thought to contribute to its cardiotoxic effects.

Q2: What is the molecular formula, weight, and spectroscopic data of this compound?

A2: this compound has the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol. Spectroscopically, it is characterized by distinct absorption peaks at approximately 220 nm, 302 nm, and 485 nm. []

Q3: What enzymes are involved in the metabolism of this compound?

A3: Research suggests that both NADPH-cytochrome P450 reductase and DT-diaphorase play a role in this compound metabolism. These enzymes catalyze the one- and two-electron reduction of this compound to its o-semiquinone and o-hydroquinone forms, respectively. [] The enzyme glutathione S-transferase is also believed to be involved in this compound detoxification. []

Q4: How does the presence of reducing agents influence this compound's effects on the heart?

A4: The addition of reducing agents like ascorbic acid or cysteine to this compound-perfused hearts was found to exacerbate ultrastructural damage compared to this compound alone. [] This suggests that the reduction of this compound to other catecholamine oxidation products may contribute to its cardiotoxicity, potentially through the formation of free radicals or interactions with sulfhydryl groups. []

Q5: What is the role of oxygen free radicals in this compound-induced cardiotoxicity?

A5: While this compound itself may not directly generate superoxide anion radicals, its formation and subsequent metabolism involve redox reactions that can indirectly contribute to oxidative stress within cells. [, ] This oxidative stress is thought to be a significant contributor to the cardiotoxic effects observed in various studies.

Q6: How do structural modifications of this compound affect its biological activity?

A6: While this compound itself exhibits biological activity, research indicates that some of its effects might stem from contaminants in commercially available preparations. [] Structural modifications, such as the formation of this compound semicarbazone, are known to alter its pharmacological properties, including its stability and effects on platelet aggregation. [, ] Further research is needed to fully elucidate the structure-activity relationships of this compound and its derivatives.

Q7: How stable is this compound under various conditions, and what strategies can be employed to enhance its stability?

A7: this compound is known to be unstable in its pure form, readily undergoing oxidation and polymerization. [, ] The development of stable formulations, such as the this compound monosemicarbazone complex, has been crucial for studying its biological effects. [] Strategies to improve stability often involve complexation with stabilizing agents or the development of specific delivery systems.

Q8: What are the known toxicological effects of this compound, and what safety measures should be considered?

A8: Research on this compound toxicity has highlighted its potential to induce cardiac contractile failure and myocardial necrosis, particularly at high concentrations. [, ] These effects are thought to be mediated through its interaction with cellular calcium handling, mitochondrial function, and the generation of reactive oxygen species. [, ] Further research is necessary to fully elucidate the toxicological profile of this compound and establish safe exposure limits.

Q9: What analytical techniques are commonly employed to detect and quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with photodiode array detection has been successfully utilized to analyze this compound and related compounds. [] This method allows for the separation and quantification of this compound in complex biological matrices. Additionally, UV-Vis spectrophotometry can be used to track this compound formation and degradation based on its characteristic absorption peaks. []

Q10: What are some key historical milestones in this compound research?

A11: Early research in the 1950s explored the potential role of this compound in schizophrenia, although those theories remain largely unsubstantiated. [, ] Subsequent research focused on understanding its formation, metabolism, and biological effects, particularly in the context of cardiac function and oxidative stress. [, ] More recent studies have investigated its interactions with specific enzymes, including DT-diaphorase and NADPH-cytochrome P450 reductase. []

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